molecular formula C19H17FN2OS B10975609 1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone

1-Benzothiophen-3-yl[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B10975609
M. Wt: 340.4 g/mol
InChI Key: PRCZQJRWYGRABE-UHFFFAOYSA-N
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Description

1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core linked to a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This can result in various therapeutic effects, such as antidepressant or anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZOTHIOPHEN-3-YL[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of a benzothiophene core and a fluorophenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4 g/mol

IUPAC Name

1-benzothiophen-3-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17FN2OS/c20-16-6-2-3-7-17(16)21-9-11-22(12-10-21)19(23)15-13-24-18-8-4-1-5-14(15)18/h1-8,13H,9-12H2

InChI Key

PRCZQJRWYGRABE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=CC=CC=C43

Origin of Product

United States

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